2-Methyl-1H-indole-1-carbonitrile: Structural Dynamics, Synthetic Methodologies, and Applications in Chemical Biology
2-Methyl-1H-indole-1-carbonitrile: Structural Dynamics, Synthetic Methodologies, and Applications in Chemical Biology
Executive Summary
Indole derivatives represent one of the most privileged scaffolds in modern drug discovery and chemical biology. While functionalization at the C2 and C3 positions is commonplace, the derivatization of the indole nitrogen (N1) with a cyano group yields N-cyanoindoles —a unique class of heterocycles with profoundly altered electronic and reactive profiles. 2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0) serves as a highly specialized intermediate[1][2]. By leveraging the strong electron-withdrawing nature of the N-cyano group, chemists can precisely modulate the reactivity of the 2-methylindole core, enabling complex downstream transformations such as regioselective cycloadditions and the synthesis of advanced antitumor agents.
This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and field-proven synthetic protocols for 2-Methyl-1H-indole-1-carbonitrile.
Physicochemical Profiling
Understanding the baseline physical properties of 2-Methyl-1H-indole-1-carbonitrile is essential for predicting its behavior in organic solvents and chromatographic systems. The table below summarizes its core quantitative data[3][4].
| Property | Value / Description |
| IUPAC Name | 2-Methyl-1H-indole-1-carbonitrile |
| CAS Registry Number | 140934-55-0 |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| Structural Class | N-Cyanoindole / N-Heterocycle |
| Hydrogen Bond Donors | 0 (N-H is substituted) |
| Hydrogen Bond Acceptors | 1 (Cyano nitrogen) |
| Solubility Profile | Soluble in THF, DMF, DCM, and EtOAc; Insoluble in H₂O |
Structural Causality and Electronic Modulation
In an unprotected 2-methylindole[5], the nitrogen lone pair delocalizes extensively into the aromatic pyrrole ring, rendering the C3 position highly nucleophilic and susceptible to rapid electrophilic aromatic substitution. However, the introduction of the N-cyano group fundamentally rewrites this electronic landscape.
Mechanistic Insight: The cyano group exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. By pulling electron density away from the indole core and toward the nitrile nitrogen, the N-cyano group severely deactivates the C3 position. Causality: This deactivation is not merely a side effect; it is a deliberate synthetic strategy. It prevents unwanted side reactions (such as over-halogenation or spontaneous dimerization) during multi-step syntheses. Furthermore, this electronic depletion transforms the indole into an electron-deficient diene/dienophile, enabling it to participate in highly[6].
Caption: Electronic modulation and downstream applications of the N-cyano group.
Synthetic Methodologies & Experimental Protocols
As a Senior Application Scientist, ensuring that a protocol is reproducible requires building in self-validating checkpoints. Below are two primary methodologies for accessing N-cyanoindoles, complete with mechanistic rationales.
Protocol A: Direct Electrophilic N-Cyanation (Self-Validating Workflow)
The most direct route to 2-Methyl-1H-indole-1-carbonitrile involves the deprotonation of 2-methylindole followed by electrophilic trapping using cyanogen bromide (BrCN)[6].
Step-by-Step Methodology:
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Anion Generation: Dissolve 2-methylindole (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
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Causality & Validation: THF is chosen to stabilize the resulting sodium cation, while the 0 °C temperature prevents dimerization of the highly reactive anion. The immediate evolution of H₂ gas serves as a primary visual validation of the deprotonation event.
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Electrophilic Trapping: Once gas evolution ceases (approx. 30 min), add Cyanogen Bromide (BrCN, 1.2 equiv) dropwise. The highly nucleophilic nitrogen anion attacks the electrophilic cyano carbon, displacing the bromide leaving group. Allow the reaction to warm to room temperature.
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Self-Validating Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 8:2). Unprotected 2-methylindole is highly fluorescent under 254 nm UV light. The complete disappearance of this fluorescent spot and the emergence of a higher Rf , UV-active (but non-fluorescent) spot confirms the successful installation of the electron-withdrawing cyano group.
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Workup & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.
Caption: Direct electrophilic N-cyanation workflow of 2-methylindole.
Protocol B: De Novo Synthesis via Palladium-Catalyzed Three-Component Coupling
For highly functionalized N-cyanoindole derivatives where direct cyanation is unviable due to sensitive functional groups, a de novo synthesis via a is utilized[7].
Step-by-Step Methodology:
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Catalyst & Reagent Assembly: To an octane solution of a 2-alkynylisocyanobenzene (0.5 mmol), add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and tri(2-furyl)phosphine (10 mol%). Add trimethylsilyl azide (2.0 equiv) and allyl methyl carbonate (2.0 equiv) under argon.
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Thermal Activation: Stir the solution at room temperature for 10 minutes, then heat strictly to 100 °C for 1 hour.
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Causality: The elevated temperature is a critical thermodynamic requirement. It drives the Curtius-type rearrangement of the intermediate π-allylpalladium azide complex into an allyl cyanamide, which subsequently undergoes intramolecular cyclization with the ortho-alkynyl group to forge the N-cyanoindole core[7][8].
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Isolation: Cool the mixture, filter through a short Florisil pad to remove the palladium catalyst, and concentrate for subsequent chromatographic purification.
Applications in Drug Development & Chemical Biology
The unique physicochemical properties of 2-Methyl-1H-indole-1-carbonitrile make it an invaluable tool in advanced research:
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Kinamycin Core Synthesis: The kinamycins are a class of highly oxygenated, complex bacterial metabolites with potent antitumor properties. The deactivated nature of the N-cyanoindole scaffold allows for selective, late-stage functionalization at the benzene ring (C4-C7). This regiocontrol is an absolute prerequisite for synthesizing the complex benzocarbazole core of kinamycin analogues without degrading the delicate pyrrole ring[6].
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Fluorescent Probes: The cyano group extends the π -conjugation of the indole system and drastically alters the dipole moment of its excited state. Consequently, N-cyanoindoles exhibit pronounced solvatochromism, making them excellent building blocks for environmentally sensitive fluorescent probes used in real-time cellular imaging and protein-binding assays[9].
References
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Tetrahedron Letters | N-cyanoindoles and n-cyanoindole-4,7-diones: Construction of a bc ring synthon for the kinamycins (Dmitrienko et al., 1990) |[Link]
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Journal of the American Chemical Society | Synthesis of Allyl Cyanamides and N-Cyanoindoles via the Palladium-Catalyzed Three-Component Coupling Reaction (Kamijo et al., 2002) |[Link]
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- 4. 140934-55-0 CAS MSDS (1H-Indole-1-carbonitrile,2-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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